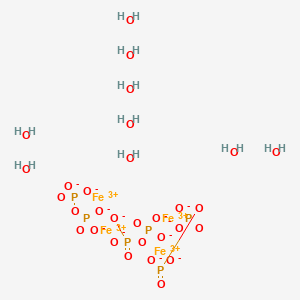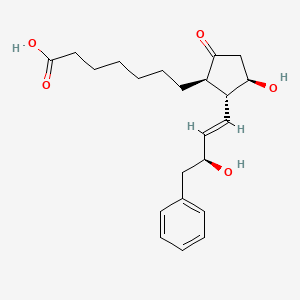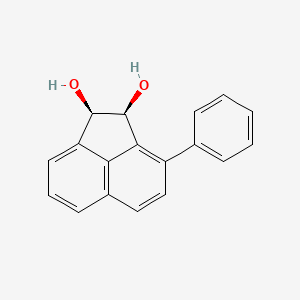
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a chiral organic compound with two stereogenic centers. This compound is notable for its unique structural features, which include a phenyl group and a dihydroacenaphthylene moiety. The absolute configuration of the stereogenic centers is denoted by the (1R,2S) notation according to the Cahn-Ingold-Prelog rules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves asymmetric catalytic reactions. One common method includes the asymmetric hydrogenation of a precursor compound using chiral catalysts. The reaction conditions often involve mild temperatures and pressures to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, acids, and bases are frequently used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学研究应用
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
Uniqueness
Compared to similar compounds, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its specific structural features and stereochemistry
属性
IUPAC Name |
(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGMUBGJNCBDO-MSOLQXFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773122 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193892-33-0 |
Source


|
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![22,28,34,39-tetratert-butyl-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1,19,21,23,26(44),27,29,32,34,37,39,41(43)-dodecaene-43,44-diol](/img/structure/B592838.png)

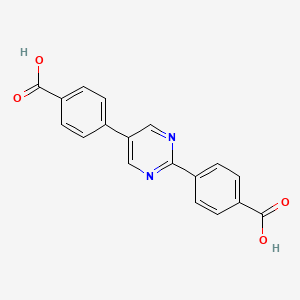
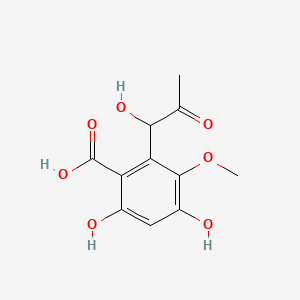
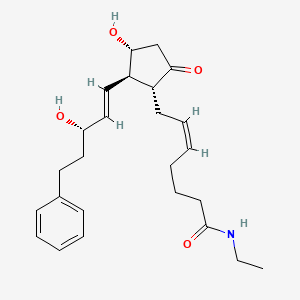
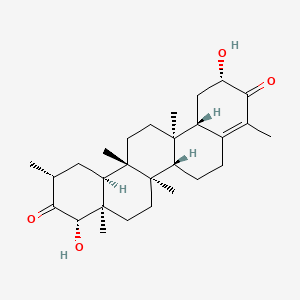
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
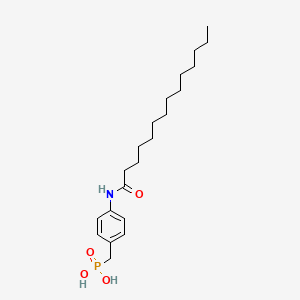
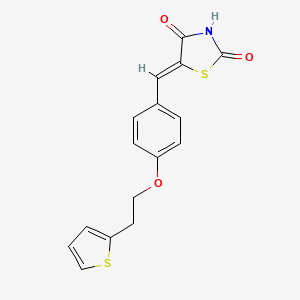
![methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B592856.png)
